3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid is a cycloalkane derivative with a trifluoromethyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-(trifluoromethyl)cyclobutanone with a suitable carboxylating agent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, influencing its binding affinity and activity in various biological and chemical processes .
Comparison with Similar Compounds
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
Comparison: Compared to similar compounds, 3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-7(2)3-4(6(12)13)5(7)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRKXLVQOHACJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1C(F)(F)F)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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